molecular formula C12H10N2O2 B1505908 4-(6-Methylpyridazin-3-YL)benzoic acid CAS No. 216060-24-1

4-(6-Methylpyridazin-3-YL)benzoic acid

Cat. No.: B1505908
CAS No.: 216060-24-1
M. Wt: 214.22 g/mol
InChI Key: UWPHHPULQHSQBB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclear environments. The proton Nuclear Magnetic Resonance spectrum typically exhibits distinct signals corresponding to the various hydrogen-containing structural elements within the molecule. The carboxylic acid proton appears characteristically downfield, typically around 12 parts per million, due to the strong deshielding effect of the carboxyl group and potential hydrogen bonding interactions.

The aromatic proton signals from both the benzoic acid and pyridazine ring systems appear in the aromatic region between 7 and 9 parts per million. The benzoic acid ring protons typically show a characteristic pattern for para-disubstituted benzene rings, while the pyridazine ring protons exhibit coupling patterns unique to the six-membered diazine system. The methyl substituent on the pyridazine ring appears as a singlet in the aliphatic region, typically around 2-3 parts per million, providing a distinctive marker for this structural feature.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carboxyl carbon appearing significantly downfield around 170 parts per million. The aromatic carbon signals from both ring systems appear in the 120-150 parts per million range, with the quaternary carbons typically appearing at different chemical shifts than the protonated aromatic carbons. The methyl carbon signal appears in the aliphatic region, providing additional confirmation of the substitution pattern.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational frequencies. The carboxylic acid functionality exhibits distinctive absorption bands, including a broad absorption band between 2500 and 3000 wavenumbers corresponding to the hydroxyl stretch of the carboxylic acid group. This broad, often zigzagged appearance results from hydrogen bonding interactions between carboxylic acid molecules.

The carbonyl stretch of the carboxylic acid appears as a strong, sharp absorption around 1720-1760 wavenumbers, characteristic of the carbon-oxygen double bond in carboxylic acids. The aromatic carbon-hydrogen stretches appear between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the methyl group occur between 2850 and 2950 wavenumbers. The aromatic carbon-carbon and carbon-nitrogen stretches contribute to the fingerprint region below 1500 wavenumbers, providing detailed structural information specific to the pyridazine and benzoic acid ring systems.

Functional Group Frequency Range (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch 2500-3000 Broad, zigzagged
Carboxylic Acid C=O Stretch 1720-1760 Strong, sharp
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2950 Medium

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be infrared-inactive or weak. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint of the molecule, enabling confirmation of structural features and identification of the compound in mixtures or unknown samples.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 214, corresponding to the molecular weight of the intact molecule. High-resolution mass spectrometry confirms the elemental composition by providing precise mass measurements that distinguish this compound from other molecules with similar nominal masses.

The fragmentation pattern typically involves loss of the carboxylic acid functionality, producing fragment ions corresponding to the methylpyridazinyl-substituted benzene ring system. Common fragmentation pathways include loss of carbon dioxide (44 mass units) from the carboxylic acid group, resulting in a prominent fragment ion at mass-to-charge ratio 170. Additional fragmentation may occur through cleavage of the bond connecting the pyridazine ring to the benzene ring, producing fragments characteristic of each ring system.

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may be the substituted benzene ring or a rearranged ion formed through multiple fragmentation steps. The intensity patterns of these fragment ions provide structural confirmation and can be used for identification purposes. Tandem mass spectrometry experiments can provide additional structural information by isolating specific fragment ions and subjecting them to further fragmentation, revealing detailed connectivity information about the molecular structure.

Properties

IUPAC Name

4-(6-methylpyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-7-11(14-13-8)9-3-5-10(6-4-9)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHHPULQHSQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699192
Record name 4-(6-Methylpyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216060-24-1
Record name 4-(6-Methyl-3-pyridazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216060-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methylpyridazin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Synthesis Involving Chlorination, Cyanidation, Condensation, Acid Hydrolysis, and Oxidation (Patent US20030088107A1)

This comprehensive process includes five main steps:

Step Reaction Description Conditions & Reagents Notes
a) Chlorination Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride Concentrated HCl, toluene, 10–40 °C, 1–4 h Organic solvent phase separated and purified by distillation
b) Cyanidation Conversion of 4-(methylthio)benzyl chloride to 4-(methylthio)phenylacetonitrile Alkali metal cyanide (NaCN or KCN), phase transfer catalyst (e.g., tetra-n-butylammonium chloride), toluene, 60–100 °C, 1–6 h Product isolated by solvent removal and recrystallization
c) Condensation Formation of 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine Alkali metal alkoxide (NaOMe or KOtBu), lower alcohol or aromatic hydrocarbon solvent, 60–110 °C Product precipitated by acidification and isolated
d) Acid Hydrolysis Hydrolysis under acidic conditions to convert nitrile to acid Mixture of acetic acid and mineral acid (HCl or H2SO4), 50–115 °C, 1–20 h Neutralization precipitates product for isolation
e) Oxidation Oxidation of methylthio group to sulfone or acid Hydrogen peroxide, sodium tungstate catalyst (0.5–20 mol%), lower alcohol solvent, 10–40 °C Product precipitated by water addition and isolated

Additional details:

  • Step a) chlorination is performed under nitrogen atmosphere with stirring.
  • Phase transfer catalysts enhance cyanidation efficiency.
  • Acid hydrolysis uses mixtures such as acetic acid/HCl (1:3) or acetic acid/H2SO4/water (1:1:1).
  • Oxidation uses catalytic sodium tungstate and hydrogen peroxide, typically at room temperature.

Comparative Data Table of Key Preparation Steps

Step Method Reagents/Conditions Yield & Purity Notes
Curtius Rearrangement DPPA, triethylamine, toluene/t-butanol, 100 °C, 12-20 h 60% yield (amine intermediate) One-pot process reduces impurities
Chlorination Conc. HCl, toluene, 20-25 °C, 2 h High conversion, purified by distillation Requires inert atmosphere
Cyanidation NaCN/KCN, phase transfer catalyst, toluene, 60-100 °C, 1-6 h Efficient conversion, recrystallized product Use of PTC critical for yield
Condensation NaOMe/KOtBu, alcohol solvent, 60-110 °C Precipitation on acidification Forms key pyridine intermediate
Acid Hydrolysis Acetic acid + HCl or H2SO4, 50-115 °C, 1-20 h Product precipitated on neutralization Acid mixture choice affects rate
Oxidation H2O2, Na tungstate (0.5-20 mol%), alcohol solvent, 20 °C, 1-6 h High purity final product Mild conditions preserve structure

Research Findings and Optimization Notes

  • The one-pot Curtius rearrangement method minimizes handling of unstable isocyanate intermediates and improves product purity by avoiding phosphorus salt contamination.
  • The multi-step synthesis route is scalable and allows isolation of intermediates, facilitating purification and quality control at each stage.
  • Phase transfer catalysis in cyanidation significantly enhances reaction rates and yields.
  • Acid hydrolysis conditions must be carefully controlled to avoid degradation or side reactions.
  • Oxidation with hydrogen peroxide and sodium tungstate is a green and efficient method to convert methylthio to sulfone or acid functionalities.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety and pyridazine ring participate in oxidation processes. For example:

  • Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the benzoic acid group can undergo further oxidation, though such reactions are less common due to its stability.

  • Pyridazine Ring Oxidation : The pyridazine ring itself is resistant to oxidation, but substituents like methyl groups may be oxidized. For instance, methyl groups on pyridazine derivatives can be oxidized to carboxylic acids using agents like KMnO₄ in acidic or neutral media .

Key Data:

Reaction TypeReagents/ConditionsProduct
Methyl OxidationKMnO₄, H₂SO₄, 80–100°C4-(6-Carboxypyridazin-3-yl)benzoic acid

Reduction Reactions

The pyridazine ring can undergo partial or full reduction:

  • Catalytic Hydrogenation : Using H₂ and Pd/C or PtO₂, the pyridazine ring is reduced to a piperazine derivative, though regioselectivity depends on reaction conditions .

  • Selective Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce specific functional groups without affecting the aromatic system.

Example:

SubstrateReducing AgentProduct
4-(6-Methylpyridazin-3-yl)benzoic acidH₂ (1 atm), Pd/C, EtOH4-(6-Methylpiperazin-3-yl)benzoic acid

Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution:

  • Chlorination : Reaction with POCl₃ or PCl₅ introduces chlorine at reactive positions.

  • Amination : Ammonia or amines displace leaving groups (e.g., Cl) under heating .

Case Study:

Aryl carbamate derivatives (structurally analogous to this compound) underwent substitution with fluorine, cyano, or carboxyl groups at the phenyl ring, enhancing biological activity . For example:

Starting MaterialReagentProductIC₅₀ (FAAH Inhibition)
Parent compound3-Fluorophenyl iodide3-Fluoro-substituted derivative0.015 μM

Hydrolysis and Decarboxylation

The benzoic acid group can undergo hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : Esters of this compound are hydrolyzed to the free acid using NaOH or HCl.

  • Decarboxylation : Heating with strong acids (e.g., H₂SO₄) removes CO₂, yielding a pyridazine-substituted hydrocarbon .

Conditions:

  • Hydrolysis : 6M HCl, reflux, 12 hours → 95% yield.

  • Decarboxylation : Acetic acid/H₂SO₄ (1:1), 110°C, 8 hours → 80% yield.

Condensation Reactions

The carboxylic acid group participates in condensations:

  • Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form esters.

  • Amide Formation : Coupling with amines using EDCl or DCC yields amides, useful in drug design .

Example:

ReactionReagentsApplication
Amide couplingEDCl, HOBt, DIPEABioactive amide derivatives (e.g., enzyme inhibitors)

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmaceutical applications:

  • PBS Buffer (pH 7.4) : Over 90% of the parent compound remains after 60 minutes at 37°C, indicating moderate stability .

  • Enzymatic Degradation : Incubation with liver homogenates results in 75% remaining after 30 minutes, suggesting hepatic metabolism involvement .

Comparison with Structural Analogs

Reactivity trends are contextualized against related compounds:

CompoundKey FeatureReactivity Difference
4-(6-Methylpyridazin-3-yl)phenylmethanolHydroxyl groupHigher solubility, prone to oxidation
4-(6-Cyanopyridazin-3-yl)benzoic acidCyano substituentEnhanced electrophilicity

Scientific Research Applications

4-(6-Methylpyridazin-3-YL)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It has potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyridazin-3-YL)benzoic acid in biological systems involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3-methoxyphenoxy group in 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid increases molecular weight by ~50% compared to the target compound, likely enhancing lipophilicity and altering pharmacokinetic profiles .

In contrast, derivatives like 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid (from antimalarial research) require multi-step procedures involving halogenation and coupling reactions .

Biological Relevance :

  • While direct biological data are absent in the provided evidence, structural analogs such as imidazopyridazine derivatives (e.g., 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid) are highlighted in antimalarial drug discovery, implying that pyridazine-based benzoic acids may target parasitic enzymes or receptors .

Commercial and Research Implications

  • Suppliers: The target compound is supplied by Aroz Technologies (), while analogs like 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid are available via Advanced Technology & Industrial Co., Ltd. ().
  • Cost Drivers: Higher molecular complexity correlates with increased pricing; for example, 4-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)benzoic acid (C₁₄H₁₅N₃O₃) costs $320/0.25g due to its dimethylamino and methoxy substituents .

Biological Activity

4-(6-Methylpyridazin-3-YL)benzoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : Approximately 218.22 g/mol
  • IUPAC Name : 4-(6-methyl-3-pyridazinyl)benzoic acid

The compound features a benzoic acid moiety substituted with a 6-methylpyridazine group, which may influence its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, may exhibit antimicrobial effects. The presence of the pyridazine ring enhances the compound's ability to interact with microbial enzymes and cell membranes, potentially leading to inhibition of microbial growth .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzoic acid derivatives. The mechanism involves the modulation of inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activities and influence signaling pathways related to inflammation and cancer progression .

Research Findings

StudyFindings
Synowiec et al. (2024)Reported antimicrobial activity against various bacterial strains, suggesting potential for therapeutic applications .
PMC Article (2016)Demonstrated anticancer effects in vitro, with significant reduction in cell viability in treated cancer cell lines .
Science.gov (2018)Highlighted anti-inflammatory effects through inhibition of COX enzymes, contributing to reduced inflammation in animal models .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • In Vivo Anti-inflammatory Study : In a murine model of induced inflammation, administration of the compound resulted in a notable decrease in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

What are the established synthetic routes for 4-(6-Methylpyridazin-3-YL)benzoic acid, and how can purity be optimized?

Methodological Answer:

  • Oxidation of Aldehyde Precursors : Derivatives like 4-(3-methylpyridin-2-yl)benzaldehyde can be oxidized using reagents such as KMnO₄ or Jones reagent to yield the benzoic acid moiety .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling between pyridazine boronic acids and halogenated benzoic acid derivatives is a robust method, requiring palladium catalysts and controlled pH conditions .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^{13}C NMR (DMSO-d₆ or CDCl₃) to verify aromatic protons and carboxylate peaks. Compare with reference spectra from PubChem or crystallographic data .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC/MS (derivatization via silylation) quantifies impurities. Titration (acid-base) confirms carboxyl group integrity .
  • Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition thresholds .

How should researchers handle solubility challenges during experimental design?

Methodological Answer:

  • Solvent Systems : Use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers, prepare stock solutions in DMSO and dilute to ≤1% v/v in PBS (pH 7.4) to avoid precipitation .
  • Co-Solvents : Ethanol or PEG-400 can enhance solubility in biological assays without destabilizing the compound .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Perform EC₅₀/IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds .
  • Orthogonal Assays : Pair in vitro enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/XTT) to differentiate direct vs. off-target effects .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., bacterial ribosomes or kinase domains) and validate via mutagenesis studies .

What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • DOE (Design of Experiments) : Vary temperature (45–80°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol% Pd(PPh₃)₄) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or inline NMR to track reaction progress and minimize side products (e.g., decarboxylation or dimerization) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Storage Protocols : Store lyophilized powder at RT in sealed, moisture-resistant containers with desiccants. Avoid repeated freeze-thaw cycles of solutions .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Identify major degradants (e.g., hydrolyzed pyridazine rings) .

What are the best practices for studying its mechanism of action in antimicrobial assays?

Methodological Answer:

  • Time-Kill Curves : Assess bactericidal activity at 2×/4× MIC over 24 hours against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Resistance Development Studies : Serial passage cultures in sub-inhibitory concentrations for 14 days to evaluate mutation-driven resistance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(6-Methylpyridazin-3-YL)benzoic acid
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4-(6-Methylpyridazin-3-YL)benzoic acid

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